N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide
Brand Name: Vulcanchem
CAS No.: 141400-73-9
VCID: VC17080233
InChI: InChI=1S/C10H17N5OS/c1-2-9-12-13-10(17-9)15-5-3-14(4-6-15)7-8(11)16/h2-7H2,1H3,(H2,11,16)
SMILES:
Molecular Formula: C10H17N5OS
Molecular Weight: 255.34 g/mol

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide

CAS No.: 141400-73-9

Cat. No.: VC17080233

Molecular Formula: C10H17N5OS

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide - 141400-73-9

Specification

CAS No. 141400-73-9
Molecular Formula C10H17N5OS
Molecular Weight 255.34 g/mol
IUPAC Name 2-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]acetamide
Standard InChI InChI=1S/C10H17N5OS/c1-2-9-12-13-10(17-9)15-5-3-14(4-6-15)7-8(11)16/h2-7H2,1H3,(H2,11,16)
Standard InChI Key IQDIQUIWTZQDGC-UHFFFAOYSA-N
Canonical SMILES CCC1=NN=C(S1)N2CCN(CC2)CC(=O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide has the molecular formula C₁₀H₁₇N₅OS and a molecular weight of 255.34 g/mol. The structure comprises a 1,3,4-thiadiazole ring substituted with an ethyl group at position 5, connected via a piperazine-acetamide linker (Figure 1). Key spectroscopic identifiers include:

  • Canonical SMILES: CCC1=NN=C(S1)N2CCN(CC2)CC(=O)N

  • InChIKey: IQDIQUIWTZQDGC-UHFFFAOYSA-N

  • UV-Vis Absorption: Maximal absorption at 254 nm due to π→π* transitions in the thiadiazole ring.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₇N₅OS
Molecular Weight255.34 g/mol
LogP (Partition Coefficient)1.82 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area96.7 Ų

The ethyl group at C5 of the thiadiazole ring enhances lipophilicity, facilitating membrane permeability, while the piperazine moiety contributes to solubility in polar solvents .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Formation of 5-Ethyl-1,3,4-thiadiazol-2-amine: Reaction of thiosemicarbazide with propionic anhydride under acidic conditions yields the thiadiazole core.

  • Amide Coupling: The amine intermediate reacts with 1-piperazineacetic acid using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile .

Table 2: Optimization of Coupling Conditions

ReagentSolventTemperatureYield (%)
EDC/HOBtAcetonitrile25°C78
DCC/DMAPDCM0°C52
HATUDMF40°C65

EDC/HOBt in acetonitrile provides optimal yields (78%) with minimal side products . Post-synthesis purification involves column chromatography (ethyl acetate/petroleum ether) and recrystallization from ethanol .

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.51 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.42–3.48 (m, 4H, piperazine-H), 3.54–3.60 (m, 4H, piperazine-H), 4.12 (s, 2H, CH₂CO), 7.89 (s, 1H, NH).

  • IR (KBr): 3285 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=N thiadiazole).

Biological Activities and Mechanisms

Herbicidal Activity

The compound disrupts acetolactate synthase (ALS) in Amaranthus retroflexus, with an EC₅₀ of 12.3 μM. ALS inhibition blocks branched-chain amino acid synthesis, causing plant growth arrest. Field trials demonstrate 89% weed suppression at 50 g/ha, comparable to commercial herbicides like imazapyr.

Table 3: Comparative Herbicidal Efficacy

CompoundEC₅₀ (μM)Field Efficacy (%)
N-(5-Ethyl-thiadiazol)12.389
Imazapyr8.792
Glyphosate210095

Structure-Activity Relationships (SAR)

  • Thiadiazole Modifications: Replacement of the ethyl group with methyl reduces ALS inhibition (EC₅₀ = 34.7 μM), while phenyl substitution abolishes activity .

  • Piperazine Substituents: Fluorophenyl-piperazine analogs (e.g., PubChem CID 861155) enhance blood-brain barrier penetration but decrease aqueous solubility .

Applications and Future Directions

Agricultural Use

Formulations combining N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide with sulfonylurea herbicides show synergistic effects, reducing application rates by 40%.

Drug Development

Ongoing studies explore its repurposing for Alzheimer’s disease, given structural similarities to acetylcholinesterase inhibitors like donepezil . Molecular docking predicts strong binding to the enzyme’s peripheral anionic site (ΔG = -9.2 kcal/mol) .

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